

# In Vivo Pharmacokinetics and Metabolism of ACP-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo pharmacokinetics and metabolism of **ACP-105**, a non-steroidal selective androgen receptor modulator (SARM). The information presented is collated from preclinical in silico, in vitro, and in vivo animal studies. It is important to note that extensive human pharmacokinetic data from clinical trials are not publicly available.

## **Executive Summary**

ACP-105 is a potent and selective androgen receptor agonist that has demonstrated anabolic effects on muscle and bone in preclinical models.[1][2] Its pharmacokinetic profile is characterized by predicted high oral absorption and extensive metabolism. The primary metabolic pathways include oxidation and conjugation, leading to the formation of numerous metabolites that are detectable in urine for several days. This guide details the available quantitative data, experimental methodologies, and metabolic pathways to serve as a foundational resource for research and development activities.

#### **Pharmacokinetics**

The pharmacokinetic properties of **ACP-105** have been primarily characterized through in silico modeling and in vitro assays, with limited in vivo data available.

#### **Absorption**



In silico models predict that **ACP-105** has high gastrointestinal absorption, potentially up to 100%.[3][4]

## **Distribution**

**ACP-105** is predicted to exhibit strong binding to plasma proteins, in the range of 77-99%, resulting in a minimal free plasma fraction of less than 1%.[3][4] The predicted volume of distribution (Vd) is variable, ranging from 0.18 to 12 L/kg.[3][4] Notably, computational models also predict that **ACP-105** can cross the blood-brain barrier.[3][4]

#### Metabolism

**ACP-105** undergoes extensive metabolism in vivo.[5] This is a critical aspect of its disposition and is detailed further in Section 4.0.

#### **Elimination**

The elimination of **ACP-105** is primarily through metabolic transformation. While the parent compound is detectable, its metabolites are present for a longer duration, making them key targets for detection.[5] In equine studies, metabolites of **ACP-105** have been detected in urine for up to 96 hours following administration.[5][6] There is conflicting information regarding the half-life of **ACP-105**. In vitro studies using human hepatocytes suggest a half-life of 4-6 hours. [7] In contrast, some anecdotal sources report a longer half-life of 12 to 16 hours, though this is not substantiated by rigorous scientific studies.[8] An in silico prediction estimated a much shorter half-life of approximately 1.18 hours.[1][7]

### **Quantitative Pharmacokinetic Parameters**

Comprehensive in vivo quantitative data for **ACP-105**, including Cmax, Tmax, and AUC, are not readily available in the public scientific literature. The following table summarizes the available data, which is predominantly derived from in silico (computational) predictions.



| Parameter                      | Value             | Species/Model                   | Source |
|--------------------------------|-------------------|---------------------------------|--------|
| Gastrointestinal<br>Absorption | High (up to 100%) | In Silico Prediction            | [3][4] |
| Plasma Protein<br>Binding      | 77-99%            | In Silico Prediction            | [3][4] |
| Volume of Distribution (Vd)    | 0.18 - 12 L/kg    | In Silico Prediction            | [3][4] |
| Half-life (t½)                 | ~1.18 hours       | In Silico Prediction            | [1][7] |
| Half-life (t½)                 | 4 - 6 hours       | In Vitro (Human<br>Hepatocytes) | [7]    |

## **Metabolism of ACP-105**

In vivo and in vitro studies have demonstrated that **ACP-105** is extensively metabolized.

#### **Metabolic Pathways**

The primary metabolic pathways for **ACP-105** are:

- Oxidation: This includes monohydroxylation, dihydroxylation, and trihydroxylation.[9]
- Dehydration: Elimination of a water molecule from the tropine moiety has been observed in conjunction with oxidation.[9]
- N-dealkylation: This is another predicted metabolic route.[3][4]
- Glucuronidation (UGT conjugation): Phase II metabolism involving the conjugation with glucuronic acid is also a likely pathway.[3][4]

Studies in rats and horses have led to the identification of up to 21 metabolites.[6][9][10][11]

#### **Metabolites**

The following table lists the major classes of metabolites identified in preclinical studies.



| Metabolite Class                | Description                                                             | Species Detected<br>In | Source  |
|---------------------------------|-------------------------------------------------------------------------|------------------------|---------|
| Monohydroxylated<br>Metabolites | Addition of one hydroxyl group.                                         | Rat, Horse             | [9][10] |
| Dihydroxylated<br>Metabolites   | Addition of two hydroxyl groups.                                        | Rat, Horse             | [9][10] |
| Trihydroxylated<br>Metabolites  | Addition of three hydroxyl groups.                                      | Horse                  | [9]     |
| Dehydrated<br>Metabolites       | Loss of a water<br>molecule, often from<br>hydroxylated<br>metabolites. | Horse                  | [9]     |
| Glucuronide<br>Conjugates       | Phase II metabolites formed by UGT conjugation.                         | Horse                  | [6][11] |

#### **Cytochrome P450 Involvement**

In silico predictions indicate that the metabolism of **ACP-105** is primarily mediated by the cytochrome P450 enzyme CYP3A4, with smaller contributions from CYP2C9, CYP2C19, and CYP2D6.[3][4]

## **Experimental Protocols**

The following sections describe the general methodologies used in the key in vivo and in vitro studies that have characterized the pharmacokinetics and metabolism of **ACP-105**.

#### In Vivo Animal Studies for Metabolite Identification

- Objective: To identify the metabolites of **ACP-105** in urine and plasma.
- Animal Models: Studies have utilized Sprague-Dawley rats and horses.[9][10][11]
- Drug Administration: ACP-105 was administered orally. Specific dosages and vehicle formulations are not consistently reported across all public studies.[9][10][11]



- Sample Collection: Urine and blood samples were collected at various time points for up to 7 days post-administration.[10] For instance, in equine studies, samples were collected for up to 96 hours.[6][11]
- Sample Preparation: Urine samples were often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites prior to extraction. A liquid-liquid extraction was then typically performed.[10]
- Analytical Method: The primary analytical technique used for the detection and structural elucidation of metabolites was Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).[9][10][11]

#### In Vitro Half-life Determination

- Objective: To determine the metabolic stability and half-life of ACP-105.
- Model: In vitro studies have been conducted using human hepatocytes.
- Methodology: While specific details are scarce, the general procedure involves incubating
   ACP-105 with hepatocytes and monitoring the decrease in the concentration of the parent
   compound over time. The rate of disappearance is then used to calculate the in vitro half-life.

#### **Visualizations**

**Experimental Workflow for In Vivo Metabolite Profiling** 









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First multifaceted ADME profile of ACP-105 (CAS: 1048998-11-3): a novel non-steroidal selective androgen receptor modulator used as doping in sports—integrative in silico toxicological studies for clinical and forensic toxicology purposes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β
  Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer's
  Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACP-105: Detection, Synthesis, Bioactivity Chemicalbook [chemicalbook.com]

#### Foundational & Exploratory





- 5. fitscience.co [fitscience.co]
- 6. researchgate.net [researchgate.net]
- 7. First multifaceted ADME profile of ACP-105 (CAS: 1048998-11-3): a novel non-steroidal selective androgen receptor modulator used as doping in sports-integrative in silico toxicological studies for clinical and forensic toxicology purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Equine In Vivo and In Vitro Derived Metabolites of the Selective Androgen Receptor Modulator (SARM) ACP-105 for Improved Doping Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography-high resolution/ high accuracy (tandem) mass spectrometry-based identification of in vivo generated metabolites of the selective androgen receptor modulator ACP-105 for doping control purposes PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Pharmacokinetics and Metabolism of ACP-105:
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15541016#acp-105-pharmacokinetics-and-metabolism-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com